Lipophilicity Modulation: 4‑Fluorobenzyl vs. Non‑Fluorinated Benzyl Analogue
The introduction of a para‑fluorine atom on the N‑5 benzyl substituent increases lipophilicity relative to the non‑fluorinated benzyl analogue. The computed XLogP3 for the target compound is 4.3, compared with an estimated value of approximately 3.9 for 5‑benzyl‑3‑phenyl‑5H‑pyrazolo[4,3‑c]quinoline (CAS 866342‑44‑1, for which an experimental log P has not been reported; differential derived from fragment‑based calculation) [1]. This Δlog P of ≈ 0.4 log units indicates enhanced membrane permeability potential, a parameter frequently correlated with oral absorption and blood–brain barrier penetration.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 5‑Benzyl‑3‑phenyl‑5H‑pyrazolo[4,3‑c]quinoline; XLogP3 ≈ 3.9 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (higher lipophilicity for the 4‑fluorobenzyl derivative) |
| Conditions | Computed via XLogP3 algorithm (PubChem); experimental validation absent |
Why This Matters
Higher lipophilicity can translate into improved membrane permeability, which is a critical determinant for intracellular target engagement and oral bioavailability.
- [1] PubChem Compound Summary: CID 2135841 (target) and CID entries for 5‑benzyl‑3‑phenyl‑5H‑pyrazolo[4,3‑c]quinoline. National Center for Biotechnology Information (2025). View Source
